molecular formula C18H20N4OS B2753426 N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide CAS No. 1252323-68-4

N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Cat. No.: B2753426
CAS No.: 1252323-68-4
M. Wt: 340.45
InChI Key: MJSYCUYDCASVSC-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a cyanocycloheptyl group, a phthalazinylsulfanyl moiety, and an acetamide linkage, which could contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide likely involves multiple steps, including the formation of the cyanocycloheptyl group, the introduction of the phthalazinylsulfanyl moiety, and the final acetamide linkage. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up laboratory procedures to larger reactors, ensuring consistent quality and yield. This may include continuous flow synthesis, automated reaction monitoring, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide may undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing functional groups to simpler forms.

    Substitution: Replacing specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide could have several scientific research applications, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other phthalazinyl derivatives, cyanocycloalkyl compounds, or acetamide-based molecules. Examples could be:

  • N-(1-cyanocyclohexyl)-2-(phthalazin-1-ylsulfanyl)acetamide
  • N-(1-cyanocyclooctyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Uniqueness

N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide’s uniqueness could stem from its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

For precise and detailed information, consulting scientific literature, patents, and specialized databases would be necessary.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-phthalazin-1-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c19-13-18(9-5-1-2-6-10-18)21-16(23)12-24-17-15-8-4-3-7-14(15)11-20-22-17/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYCUYDCASVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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